6-Methylisobenzofuran-1(3H)-one

Description

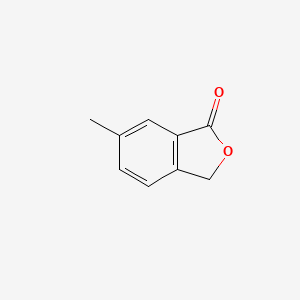

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-2-3-7-5-11-9(10)8(7)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXGZAZFHFMWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(COC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348595 | |

| Record name | 6-Methylphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72985-23-0 | |

| Record name | 6-Methylphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72985-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1,3-dihydro-2-benzofuran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methylisobenzofuran-1(3H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 6-Methylisobenzofuran-1(3H)-one, a substituted phthalide derivative. Due to the limited availability of experimental data for this specific compound, this document also includes inferred properties and methodologies based on closely related analogs to provide a predictive and practical resource for researchers.

Core Chemical Properties

While specific experimental data for this compound is not widely available in the public domain, its fundamental properties can be established.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | - |

| Molecular Weight | 148.16 g/mol | - |

| CAS Number | 52134-39-9 | - |

Note: The lack of readily available experimental data for properties such as melting point, boiling point, and solubility underscores the need for further experimental characterization of this compound.

Postulated Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, a plausible synthetic route can be devised based on established methods for analogous 6-substituted isobenzofuranones. A potential approach involves the synthesis of 6-allyl-7-hydroxy-5-methoxy-4-methylphthalide, a key intermediate in the synthesis of Mycophenolic acid, which can be adapted.[1] Another versatile method is the domino one-pot synthesis utilizing copper catalysis in water, which offers an environmentally benign route to isobenzofuran-1(3H)-ones.[2]

A proposed synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols for Analogous Compounds

Domino One-Pot Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis[2]

This environmentally friendly method utilizes water as a solvent and a copper catalyst for the synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols.

-

Reaction Components:

-

o-bromobenzyl alcohol derivative

-

Potassium hexacyanoferrate(II) (as a non-toxic cyanide source)

-

Copper(I) iodide (CuI) as the catalyst

-

Imidazole as the ligand

-

Water as the solvent

-

-

Procedure:

-

A mixture of the o-bromobenzyl alcohol, potassium hexacyanoferrate(II), CuI, and imidazole in water is prepared.

-

The reaction mixture is heated and stirred.

-

The reaction proceeds through a domino sequence of intermolecular cyanation, in situ intramolecular nucleophilic attack, and hydrolysis.

-

The product, the corresponding isobenzofuran-1(3H)-one, is then isolated and purified.

-

Synthesis of 6-Allyl-7-hydroxy-5-methoxy-4-methylphthalide[1]

This multi-step synthesis highlights a pathway to a structurally related phthalide.

-

Key Steps:

-

Reaction of 2-Allyl-6-formyl-4-methoxycarbonyl-5-pivaloyloxymethyl Resorcinol with 4-(Pivaloyloxy)-2-butynal in the presence of sodium hydride in THF.

-

Reduction of the resulting intermediate with sodium borohydride in methanol.

-

Mesylation of the alcohol followed by reduction with sodium borohydride in DMF.

-

Demethylation using boron trichloride in dichloromethane to yield the final product.

-

Spectral Data of the Isobenzofuranone Core

Specific spectral data for this compound is not available. The following represents typical spectral characteristics of the parent isobenzofuran-1(3H)-one and its derivatives, which can aid in the characterization of the target compound.

| Spectral Data Type | Key Features and Representative Values for Isobenzofuranone Analogs |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.0 ppm. The methylene protons of the lactone ring (at position 3) usually resonate around 5.0-5.5 ppm. Methyl group protons would be expected in the aliphatic region (around 2.0-2.5 ppm). |

| ¹³C NMR | The carbonyl carbon of the lactone is typically observed around 170 ppm. Aromatic carbons resonate between 120-150 ppm. The methylene carbon at position 3 is usually found around 70 ppm. The methyl carbon would appear in the upfield region (around 20 ppm). |

| IR Spectroscopy | A strong characteristic absorption band for the γ-lactone carbonyl group is expected around 1760-1780 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring appear in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the phthalide structure. |

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been conducted on this compound, the isobenzofuranone scaffold is present in numerous biologically active natural products and synthetic compounds.

Recent studies on isobenzofuranone derivatives have revealed potential as:

-

Antidepressant agents: Some derivatives have shown efficacy in treating depression by acting as serotonin reuptake inhibitors.

-

Neuroprotective agents: Certain isobenzofuranones have demonstrated neuroprotective effects in models of ischemic stroke.

The diagram below illustrates a generalized signaling pathway that could be modulated by biologically active isobenzofuranone derivatives, based on their potential as neuroprotective or antidepressant agents.

Caption: Generalized signaling pathway for bioactive isobenzofuranones.

Safety and Handling

Specific safety and handling information for this compound is not available. As a general precaution for a laboratory chemical of unknown toxicity, it should be handled with care. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to obtain a Safety Data Sheet (SDS) from a supplier if the compound becomes commercially available.[3][4][5][6][7]

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided, particularly concerning physical properties and experimental protocols for this compound, is largely based on data from analogous compounds due to a lack of specific experimental results for the target molecule. Researchers should exercise their own judgment and perform necessary validations before relying on this information.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis Using Water as the Green Solvent [organic-chemistry.org]

- 3. download.basf.com [download.basf.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. angenechemical.com [angenechemical.com]

- 7. tcichemicals.com [tcichemicals.com]

In-depth Technical Guide: 6-Methylisobenzofuran-1(3H)-one (CAS 72985-23-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylisobenzofuran-1(3H)-one, with the CAS number 72985-23-0, is a member of the isobenzofuran-1(3H)-one (also known as phthalide) class of compounds. This structural motif is a common feature in a variety of natural and synthetic molecules that exhibit a broad spectrum of biological activities. While specific research on this compound is limited, the broader family of isobenzofuranones has garnered significant attention in medicinal chemistry. This guide provides a comprehensive overview of the known information regarding this compound, its synthesis, and the biological activities associated with its structural class, offering valuable insights for researchers in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 72985-23-0 |

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 6-methyl-2-benzofuran-1(3H)-one |

| Synonyms | 6-Methylphthalide |

| Physical Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

Synthesis and Characterization

General Synthetic Approaches

Several synthetic routes are commonly employed for the construction of the isobenzofuran-1(3H)-one scaffold. A prevalent method involves the reduction of the corresponding phthalic anhydride or phthalimide derivative. Another approach utilizes the cyclization of 2-halobenzoic acids or their esters.

One documented synthesis for a related compound, 6-methoxyisobenzofuran-1(3H)-one, involved a palladium-catalyzed reaction.[1] This suggests that similar cross-coupling strategies could be a viable route for the synthesis of this compound.

A general synthetic workflow for isobenzofuranone synthesis is depicted below.

References

Elucidation of the Chemical Structure of 6-Methylisobenzofuran-1(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 6-Methylisobenzofuran-1(3H)-one. Isobenzofuran-1(3H)-one and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities.[1] A precise understanding of their structure is paramount for the development of novel therapeutics. This document outlines the synthetic protocols, spectroscopic analysis, and logical framework for confirming the molecular architecture of this compound.

Synthesis of Isobenzofuran-1(3H)-one Derivatives

The synthesis of the isobenzofuran-1(3H)-one core can be achieved through various methods. A general and effective approach involves the palladium-catalyzed carbonylation of bromo-benzyl alcohols. For the specific synthesis of a substituted isobenzofuran-1(3H)-one, a common precursor is the corresponding substituted benzoic acid.

Experimental Protocol: Synthesis of a Substituted Isobenzofuran-1(3H)-one (General Procedure)

A representative synthesis for a related compound, 6-methoxyisobenzofuran-1(3H)-one, is detailed below and can be adapted for this compound.[1]

-

Reaction Setup: A 40 ml tube equipped with a magnetic stir bar is charged with Palladium (II) acetate (0.70 mmol), potassium dihydrogen phosphate (21.0 mmol), the corresponding benzoic acid derivative (7.00 mmol), and dibromomethane (28 ml).

-

Reaction Conditions: The tube is sealed with a Teflon cap, and the reaction mixture is stirred at 140 °C for 36 hours.

-

Work-up and Purification: After cooling, the mixture is filtered through a pad of celite. The filtrate is concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the target compound.

Spectroscopic Data and Structural Confirmation

Table 1: Expected ¹H NMR Spectroscopic Data for this compound (Based on analogous compounds)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5-7.2 | m | 3H | Aromatic Protons |

| ~5.3 | s | 2H | H-3 (CH₂) |

| ~2.4 | s | 3H | 6-Methyl (CH₃) |

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound (Based on analogous compounds)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C-1 (C=O) |

| ~145 | Aromatic C-7a |

| ~138 | Aromatic C-6 |

| ~130-120 | Aromatic C-4,5,7 |

| ~125 | Aromatic C-3a |

| ~69 | C-3 (CH₂) |

| ~21 | 6-Methyl (CH₃) |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Expected Values |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 148.05 (Calculated for C₉H₈O₂)[2] |

| Infrared (IR) Spectroscopy | ~1760 cm⁻¹ (C=O, lactone stretch), ~3000-2850 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch) |

Experimental Protocol: Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition.[4] Electron ionization (EI) is a common method for obtaining the mass spectrum.[5]

-

Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a synthesized compound follows a logical progression of steps to ensure accurate and unambiguous characterization.

References

An In-depth Technical Guide on the Spectroscopic Data of Isobenzofuranones: A Case Study of 6-Methoxyisobenzofuran-1(3H)-one

The isobenzofuran-1(3H)-one core is a recurring motif in numerous biologically active compounds.[1] A thorough understanding of its spectroscopic properties is crucial for the identification, characterization, and development of novel therapeutics based on this scaffold. This technical guide presents a detailed summary of the spectroscopic data and experimental protocols for 6-Methoxyisobenzofuran-1(3H)-one.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 6-Methoxyisobenzofuran-1(3H)-one.

Table 1: ¹H NMR Spectroscopic Data of 6-Methoxyisobenzofuran-1(3H)-one [1]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.87 | s | 3H | -OCH₃ |

| 5.26 | s | 2H | -CH₂- |

| 7.22–7.38 | m | 3H | Ar-H |

Solvent: Methanol-d₄, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data of 6-Methoxyisobenzofuran-1(3H)-one [1]

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 56.0 | -OCH₃ |

| 69.7 | -CH₂- |

| 107.7 | Aromatic CH |

| 123.1 | Aromatic CH |

| 123.3 | Aromatic CH |

| 127.3 | Aromatic quat. C |

| 139.1 | Aromatic quat. C |

| 160.8 | Aromatic quat. C-O |

| 171.4 | C=O (lactone) |

Solvent: Methanol-d₄, Spectrometer Frequency: 75 MHz

Table 3: Infrared (IR) Spectroscopic Data of 6-Methoxyisobenzofuran-1(3H)-one [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3003, 2925, 2837 | C-H stretching (aromatic and aliphatic) |

| 1733 | C=O stretching (γ-lactone) |

| 1600, 1585, 1488 | C=C stretching (aromatic) |

| 1267, 1206, 1028 | C-O stretching |

Table 4: Mass Spectrometry Data of 6-Methoxyisobenzofuran-1(3H)-one [1]

| m/z (Calculated) | m/z (Found) | Ion Formula |

| 165.0552 | 165.0608 | [C₉H₉O₃]⁺ |

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of 6-Methoxyisobenzofuran-1(3H)-one.

Synthesis of 6-Methoxyisobenzofuran-1(3H)-one[1]

The synthesis was performed by charging a 40 ml tube with Palladium (II) acetate (156.8 mg, 0.70 mmol), potassium dihydrogen phosphate (3654 mg, 21.0 mmol), 3-methoxy benzoic acid (1064 mg, 7.00 mmol), and dibromomethane (28 ml).[1] The tube was sealed and the reaction mixture was stirred at 140 °C for 36 hours.[1] Following the reaction, the mixture was filtered through a pad of celite. The filtrate was then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography using a hexane-ethyl acetate (2:1 v/v) solvent system to yield the final product as a white solid.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 300 MHz and 75 MHz, respectively. The sample was dissolved in deuterated methanol (Methanol-d₄). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy [1]

The IR spectrum was recorded to identify the functional groups present in the molecule. The data provided lists selected absorption bands in wavenumbers (cm⁻¹).

Mass Spectrometry (MS) [1]

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was used to determine the exact mass of the synthesized compound. The analysis provided the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

References

The Elusive Natural Occurrence of 6-Methylisobenzofuran-1(3H)-one: A Technical Guide to Its Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of 6-Methylisobenzofuran-1(3H)-one, a member of the phthalide class of compounds. Despite extensive investigation, the unsubstituted this compound has not been reported as a naturally occurring product in the current scientific literature. However, a diverse array of its substituted derivatives are well-documented as secondary metabolites in various fungi and plants. This guide provides a comprehensive overview of these naturally occurring analogues, including their sources, available quantitative data, detailed experimental protocols for their isolation, and insights into their biosynthesis and biological activities.

Natural Occurrence of Substituted this compound Derivatives

While the parent compound remains elusive in nature, several hydroxylated, methoxylated, and otherwise functionalized derivatives of this compound have been isolated and characterized. These compounds are predominantly found in fungal species, particularly those of the genera Aspergillus, Penicillium, and Cephalosporium, as well as in some plants. The following tables summarize the key findings on the natural occurrence of these derivatives.

| Compound Name | Natural Source | Reference |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | Cephalosporium sp. | [1] |

| 5,7-Dihydroxy-6-methylphthalide | Aspergillus duricaulis | [2] |

| 4-hydroxy-6-methoxy-5-methylphthalide | Aspergillus sp. (marine-derived) | [3] |

| 6-formyl-7-hydroxy-5-methoxy-4-methylphthalide | Hymenaea oblongifolia | [4] |

| 5-hydroxy-7-methoxy-4-methylphthalide | Penicillium crustosum |

Experimental Protocols for Isolation and Characterization

The isolation and structural elucidation of methylphthalide derivatives from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methodologies reported for analogous compounds.

Fungal Culture and Extraction

A common procedure for obtaining fungal metabolites involves the cultivation of the fungal strain on a suitable solid or in a liquid medium, followed by extraction of the secondary metabolites.

-

Fungal Strain: Aspergillus sp. (marine-derived)[3]

-

Cultivation: The fungus is inoculated on a solid rice medium and incubated at 28°C for 30 days.[3]

-

Extraction: The fermented culture and medium are extracted with a mixture of ethyl acetate (EtOAc) and methanol (MeOH).[3]

Chromatographic Purification

The crude extract is then subjected to a series of chromatographic steps to isolate the individual compounds.

-

Initial Fractionation: The crude extract is partitioned and subjected to reduced normal phase silica chromatography.[3]

-

Size-Exclusion Chromatography: Further purification is achieved using Sephadex LH-20 chromatography.[3]

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds is performed using HPLC.[3]

Structure Elucidation

The chemical structure of the isolated compounds is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms within the molecule.

Biosynthesis of the Phthalide Core

The biosynthesis of phthalides in fungi typically proceeds through a polyketide pathway. A polyketide synthase (PKS) enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and subsequent modifications to yield the final phthalide structure.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 6-METHOXY-3 H-ISOBENZOFURAN-1-ONE [myskinrecipes.com]

- 3. Phthalide metabolites produced by mangrove endophytic fungus Pestalotiopsis sp. SAS4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 6-Methylisobenzofuran-1(3H)-one and its Analogs: A Technical Overview for Drug Discovery Professionals

Introduction: The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds. This core structure has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide focuses on the biological activities of 6-Methylisobenzofuran-1(3H)-one and its related analogs, providing an in-depth analysis of their therapeutic potential. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development in this promising area.

Antiproliferative and Cytotoxic Activities

A significant body of research highlights the potential of isobenzofuran-1(3H)-one derivatives as anticancer agents. Various analogs have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

Quantitative Data Summary:

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| Compound 8 | HL-60 (Leukemia) | IC50 | 21.00 µg/mL | [1] |

| SF295 (Glioblastoma) | IC50 | > 25 µg/mL | [1] | |

| MDA-MB435 (Melanoma) | IC50 | 12.17 µg/mL | [1] | |

| Compound 9 | HL-60 (Leukemia) | IC50 | 3.24 µg/mL | [1] |

| SF295 (Glioblastoma) | IC50 | 10.09 µg/mL | [1] | |

| MDA-MB435 (Melanoma) | IC50 | 8.70 µg/mL | [1] | |

| Compound 16 | K562 (Myeloid Leukemia) | IC50 | 2.79 µM | [1] |

| Compound 18 | K562 (Myeloid Leukemia) | IC50 | 1.71 µM | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The antiproliferative activity of isobenzofuran-1(3H)-one derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[2][4]

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle controls (e.g., DMSO) are included.[1]

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours.[2][4]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.[2][4]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.[2][4]

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Caption: Workflow of the MTT assay for determining cell viability.

Antimicrobial Activity

Certain derivatives of isobenzofuran-1(3H)-one have demonstrated notable activity against various bacterial and fungal strains.

Quantitative Data Summary:

| Compound/Derivative | Bacterial Strain | Activity Metric | Value | Reference |

| N-(3-phthalidyl) amines | S. aureus | Inhibition | More powerful than against E. coli and C. albicans | [5] |

| Compounds B1-B4 | E. coli, S. aureus, C. albicans | Inhibition | Active | [5] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is observed after incubation.

Procedure:

-

Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL) is prepared from an overnight culture.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by using a plate reader.

Neuroprotective Effects

Isobenzofuran-1(3H)-one derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases and ischemic stroke due to their neuroprotective properties. One of the mechanisms identified is the inhibition of the TWIK-related potassium channel-1 (TREK-1).

Quantitative Data Summary:

| Compound/Derivative | Target | Activity Metric | Value | Reference |

| Cpd8l | TREK-1 | IC50 | 0.81 µM | [6] |

Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion - OGD/R)

The OGD/R model is a widely used in vitro assay to mimic the conditions of ischemic stroke and evaluate the neuroprotective effects of compounds.

Principle: Neuronal cells are subjected to a period of oxygen and glucose deprivation, followed by a period of reoxygenation and glucose restoration, simulating the ischemia and reperfusion phases of a stroke. Cell viability is then assessed to determine the protective effect of a test compound.

Procedure:

-

Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media.[7]

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂ and 5% CO₂) for a specific duration (e.g., 4 hours).[7]

-

Reperfusion: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a period of reperfusion (e.g., 24 hours). The test compound is typically added before, during, or after the OGD period.[7]

-

Assessment of Neuroprotection: Cell viability is measured using assays such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH), an indicator of cell death.

Experimental Protocol: In Vivo Neuroprotection Assay (Middle Cerebral Artery Occlusion/Reperfusion - MCAO/R)

The MCAO/R model is a common in vivo model of focal cerebral ischemia in rodents that closely mimics human stroke.

Procedure:

-

Animal Preparation: Mice or rats are anesthetized.

-

MCAO Induction: The middle cerebral artery (MCA) is occluded by inserting a filament through the external carotid artery and advancing it to the origin of the MCA. This blocks blood flow to a specific region of the brain.[8][9]

-

Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.[9]

-

Treatment: The test compound can be administered before, during, or after the ischemic insult.

-

Neurological Assessment and Infarct Volume Measurement: Neurological deficits are scored at various time points after reperfusion. At the end of the experiment, the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.[2]

Antidepressant Activity and Associated Signaling Pathway

Recent studies have identified isobenzofuran-1(3H)-one derivatives as potential novel antidepressants. Their mechanism of action is linked to the inhibition of serotonin reuptake and the modulation of neurotrophic signaling pathways.[10]

Signaling Pathway: BDNF/TrkB Signaling

The brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, growth, and synaptic plasticity. Dysregulation of this pathway is implicated in depression. Some isobenzofuran-1(3H)-one derivatives have been shown to enhance the expression of BDNF and TrkB.[10]

Pathway Description:

-

BDNF Binding: BDNF binds to the extracellular domain of the TrkB receptor, leading to its dimerization and autophosphorylation.

-

Downstream Cascades: The activated TrkB receptor recruits and phosphorylates various intracellular signaling proteins, initiating several downstream cascades, including:

-

MAPK/ERK Pathway: Promotes cell growth, differentiation, and survival.

-

PI3K/Akt Pathway: Crucial for cell survival and protein synthesis.

-

PLCγ Pathway: Involved in the release of intracellular calcium and the activation of protein kinase C (PKC), influencing synaptic plasticity.

-

-

Gene Expression: These signaling pathways ultimately lead to the activation of transcription factors, such as CREB, which regulate the expression of genes involved in neuronal function and plasticity.

Caption: Key components of the BDNF/TrkB signaling pathway.

Experimental Protocol: Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the serotonin transporter (SERT), which is the primary mechanism for clearing serotonin from the synaptic cleft.

Principle: The assay typically uses cells expressing the human serotonin transporter (e.g., JAR cells or transfected HEK293 cells) or synaptosomes prepared from brain tissue. The uptake of radiolabeled serotonin ([³H]5-HT) is measured in the presence and absence of the test compound.[11][12]

Procedure:

-

Cell/Synaptosome Preparation: Prepare a suspension of cells or synaptosomes.

-

Incubation: Incubate the cells/synaptosomes with various concentrations of the test compound and a fixed concentration of [³H]5-HT at 37°C for a defined period.

-

Termination of Uptake: The uptake is terminated by rapid filtration through a glass fiber filter to separate the cells/synaptosomes from the incubation medium.

-

Radioactivity Measurement: The radioactivity retained on the filter, representing the amount of [³H]5-HT taken up, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Other Notable Biological Activities

Derivatives of isobenzofuran-1(3H)-one have also been investigated for a range of other therapeutic applications.

-

Antioxidant Activity: Several derivatives have shown potent radical-scavenging activity in assays such as the DPPH (1,1-diphenyl-2-picryhydrazyl) assay.

-

Anticonvulsant Activity: Some analogs have demonstrated protective effects in animal models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.[11]

-

Anti-HIV Activity: Certain isobenzofuran-1(3H)-one derivatives have exhibited inhibitory activity against the human immunodeficiency virus (HIV).

The this compound core represents a versatile scaffold for the development of novel therapeutic agents with a wide spectrum of biological activities. The data and protocols presented in this guide underscore the potential of this class of compounds in oncology, infectious diseases, and neuroscience. Further structure-activity relationship (SAR) studies and mechanism of action investigations are warranted to optimize the potency and selectivity of these promising molecules for clinical development.

References

- 1. protocols.io [protocols.io]

- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. article.scholarena.com [article.scholarena.com]

- 6. Improved Quantitative Structure-Activity Relationship Models to Predict Antioxidant Activity of Flavonoids in Chemical, Enzymatic, and Cellular Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A modification of intraluminal middle cerebral artery occlusion/reperfusion model for ischemic stroke with laser Doppler flowmetry guidance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Antioxidant Evaluation: A Review of Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protection against Oxygen-Glucose Deprivation/Reperfusion Injury in Cortical Neurons by Combining Omega-3 Polyunsaturated Acid with Lyciumbarbarum Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Methylisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 6-Methylisobenzofuran-1(3H)-one, a valuable building block in organic synthesis. The document details the synthetic route, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as 6-methylphthalide, belongs to the phthalide class of compounds, which are bicyclic lactones. The phthalide core is a common motif in a variety of natural products and pharmacologically active molecules. The targeted synthesis of substituted phthalides like this compound is therefore of significant interest to the fields of medicinal chemistry and drug development. This guide focuses on a reliable and accessible synthetic pathway commencing from commercially available precursors.

Primary Synthesis Pathway: Acid-Catalyzed Lactonization

The most direct and commonly employed method for the synthesis of this compound is the acid-catalyzed intramolecular cyclization, or lactonization, of 2-(hydroxymethyl)-5-methylbenzoic acid. This pathway is favored for its efficiency and the relative accessibility of the starting materials.

The overall synthetic transformation can be depicted as follows:

An In-depth Technical Guide to 6-Methylisobenzofuran-1(3H)-one: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylisobenzofuran-1(3H)-one, a member of the phthalide class of compounds, is a valuable scaffold in medicinal chemistry and drug discovery. The isobenzofuran-1(3H)-one core is present in a variety of natural and synthetic molecules exhibiting a wide range of biological activities, including antibacterial, antioxidant, and antidepressant properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound. Detailed experimental protocols for a proposed synthetic route are presented, along with a summary of its key physicochemical and spectroscopic data. Furthermore, this document explores the broader biological context of the isobenzofuranone scaffold, highlighting its relevance in contemporary drug development.

Introduction

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic lactones featuring a γ-lactone ring fused to a benzene ring.[1] This structural motif is a key pharmacophore in numerous biologically active compounds. The versatility of the phthalide scaffold allows for substitutions on the aromatic ring and the lactone moiety, leading to a diverse library of derivatives with a wide spectrum of pharmacological activities.

This compound (also known as 6-methylphthalide) is a specific derivative that has garnered interest as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. Its chemical structure consists of the fundamental isobenzofuran-1(3H)-one core with a methyl group at the 6-position of the benzene ring.

This whitepaper aims to provide a detailed technical guide on this compound, covering its synthesis, physicochemical properties, and biological significance to support further research and development in this area.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 72985-23-0 | [1] |

| Molecular Formula | C₉H₈O₂ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| IUPAC Name | 6-Methyl-2-benzofuran-1(3H)-one | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis of this compound starts from methyl 2,4-dimethylbenzoate. The pathway involves a selective benzylic bromination followed by an intramolecular cyclization.

Detailed Experimental Protocols

The following protocols are adapted from the synthesis of structurally similar compounds and represent a viable method for obtaining this compound.

Step 1: Synthesis of Methyl 2-(bromomethyl)-4-methylbenzoate

-

Materials:

-

Methyl 2,4-dimethylbenzoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Dichloromethane (DCM)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of methyl 2,4-dimethylbenzoate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.2 eq) and a catalytic amount of benzoyl peroxide (0.1 eq).

-

Heat the reaction mixture to reflux and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add water.

-

Remove the carbon tetrachloride under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, methyl 2-(bromomethyl)-4-methylbenzoate, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials:

-

Methyl 2-(bromomethyl)-4-methylbenzoate

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the crude methyl 2-(bromomethyl)-4-methylbenzoate (1.0 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, remove the 1,4-dioxane by distillation under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (4 x volumes).

-

Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether/ethyl acetate) to afford pure this compound.

-

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected data is summarized in Table 2.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the lactone ring, and the methyl group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 148.16). |

| IR | A characteristic strong absorption band for the lactone carbonyl group (around 1760 cm⁻¹). |

Biological Significance and Potential Applications

The isobenzofuran-1(3H)-one scaffold is a recurring motif in a multitude of natural products and synthetic compounds with significant biological activities. While specific biological studies on this compound are not extensively documented, the broader class of phthalides has shown promise in several therapeutic areas.

-

Antimicrobial Activity: Various phthalide derivatives have demonstrated antibacterial and antifungal properties.

-

Antioxidant Properties: The phenolic nature of some hydroxylated phthalides contributes to their antioxidant effects.

-

Neurological Effects: Certain isobenzofuranones have been investigated for their potential as antidepressant agents, acting as serotonin reuptake inhibitors.

The potential biological activities of the isobenzofuranone scaffold can be conceptualized in a simplified pathway diagram.

Conclusion

This compound represents an important building block in the synthesis of more complex and potentially bioactive molecules. While its own biological profile is yet to be fully elucidated, its structural similarity to a wide range of pharmacologically active phthalides suggests its potential for further investigation. The proposed synthetic route offers a practical approach for its preparation, enabling further studies into its chemical reactivity and biological properties. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and therapeutic potential of this compound and its derivatives.

References

6-Methylisobenzofuran-1(3H)-one: A Technical Literature Review of the Isobenzofuranone Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available scientific literature on the isobenzofuran-1(3H)-one core, with a focus on synthesizing the current understanding of its chemical properties, synthesis, and biological activities. While specific data for 6-methylisobenzofuran-1(3H)-one is limited, this review leverages data from its close structural analogs to provide a comprehensive overview for researchers and drug development professionals.

Introduction to the Isobenzofuran-1(3H)-one Scaffold

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a bicyclic structure containing a fused benzene ring and a γ-lactone. This core is present in a variety of natural products and synthetic molecules that exhibit a wide range of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as antibacterial, antioxidant, anticonvulsant, anti-HIV, and neuroprotective agents.[2][3] this compound is a specific derivative of this core, identified by the CAS number 72985-23-0. It is primarily utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Due to the limited publicly available data on this compound, this guide will focus on the properties and reactions of the broader isobenzofuran-1(3H)-one family to provide a foundational understanding for researchers.

Synthesis of Isobenzofuran-1(3H)-ones

Below are detailed experimental protocols for the synthesis of related isobenzofuran-1(3H)-one derivatives, which can be adapted for the synthesis of other analogs.

Proposed Synthesis of this compound

The following diagram illustrates a potential synthetic pathway for this compound, starting from 2,5-dimethylbenzoic acid. This proposed route involves esterification, radical bromination, and subsequent intramolecular cyclization.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 6-Methoxyisobenzofuran-1(3H)-one[2]

A detailed experimental protocol for the synthesis of 6-methoxyisobenzofuran-1(3H)-one is provided as an example of a palladium-catalyzed carbonylation approach.

Materials:

-

Palladium (II) acetate

-

Potassium dihydrogen phosphate

-

3-Methoxybenzoic acid

-

Dibromomethane

-

Magnetic stir bar

-

40 ml tube with a Teflon cap

Procedure:

-

A 40 ml tube equipped with a magnetic stir bar was charged with Palladium (II) acetate (156.8 mg, 0.70 mmol), potassium dihydrogen phosphate (3654 mg, 21.0 mmol), 3-methoxybenzoic acid (1064 mg, 7.00 mmol), and dibromomethane (28 ml).

-

The tube was sealed with a Teflon cap.

-

The reaction mixture was stirred at 140 °C for 36 hours.

-

After cooling, the mixture was filtered through a pad of Celite.

-

The filtrate was concentrated under reduced pressure.

-

The residue was purified by silica gel column chromatography (hexane-ethyl acetate 2:1 v/v) to afford the title compound as a white solid.

Chemical and Physical Properties

The known chemical and physical properties of this compound are limited. The following table summarizes the available information.

| Property | Value |

| CAS Number | 72985-23-0 |

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol |

Spectroscopic Data of Isobenzofuran-1(3H)-one Analogs

To aid in the characterization of this compound, the following table summarizes spectroscopic data for related analogs.

| Compound | Spectroscopic Data |

| 6-Methoxyisobenzofuran-1(3H)-one [2] | IR (cm⁻¹): 3003, 2925, 2837, 1733, 1600, 1585, 1488, 1454, 1431, 1267, 1206, 1028, 973, 869, 749, 690, 545.¹H NMR (300 MHz, MeOH-d₄) δ: 3.87 (s, 3H), 5.26 (s, 2H), 7.22–7.38 (m, 3H).¹³C NMR (75 MHz, MeOH-d₄) δ: 56.0, 69.7, 107.7, 123.1, 123.3, 127.3, 139.1, 160.8, 171.4.HREIMS m/z (M+H⁺): Calcd for C₉H₈O₃, 165.0552; found: 165.0608. |

| 3-Substituted Isobenzofuran-1(3H)-one Derivatives [4] | Structures confirmed by NMR (one and two-dimensional experiments), IR, and mass spectrometry analysis. |

| 6-Chloro-3-methoxy-3-methyl-isobenzofuran-1(3H)-one [5] | ¹³C NMR data is available. |

Biological and Pharmacological Activities of the Isobenzofuran-1(3H)-one Core

The isobenzofuran-1(3H)-one scaffold is a recurring motif in a variety of biologically active compounds. Research has highlighted its potential in several therapeutic areas.

Antiproliferative and Cytotoxic Activity

Several derivatives of isobenzofuran-1(3H)-one have demonstrated significant antiproliferative activity against various cancer cell lines.[1][6]

The following workflow illustrates a typical experimental process for evaluating the antiproliferative activity of isobenzofuran-1(3H)-one derivatives.

Caption: General workflow for assessing the antiproliferative activity.

The table below summarizes the cytotoxic effects of some isobenzofuran-1(3H)-one derivatives.

| Compound Derivative | Cancer Cell Line | IC₅₀ Value |

| Compound 16 | K562 (myeloid leukemia) | 2.79 µM |

| Compound 18 | K562 (myeloid leukemia) | 1.71 µM |

| 3-Substituted Derivatives (B1-B4) | S. aureus, E. coli, C. albicans | Good activity at 5mg/ml |

Antimicrobial Activity

Derivatives of isobenzofuran-1(3H)-one have also been shown to possess antimicrobial properties, exhibiting activity against both bacteria and fungi.[4][7][8]

Neuroprotective Activity

Recent studies have explored the potential of isobenzofuran-1(3H)-one derivatives as neuroprotective agents.[3] One study identified derivatives that act as selective inhibitors of the TREK-1 potassium channel, which is implicated in neuronal excitability and apoptosis.[3] Inhibition of TREK-1 is a potential therapeutic strategy for ischemic stroke.[3]

The following diagram illustrates the proposed mechanism of neuroprotection via TREK-1 inhibition.

Caption: Proposed neuroprotective mechanism of isobenzofuran-1(3H)-one derivatives.

Conclusion

The isobenzofuran-1(3H)-one core is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a remarkable range of biological activities, including antiproliferative, antimicrobial, and neuroprotective effects. While specific experimental data on this compound remains limited in the public domain, the extensive research on its analogs provides a strong foundation for future investigations. The synthetic methodologies and biological assays detailed in this guide offer valuable protocols for researchers interested in exploring the therapeutic potential of this versatile class of compounds. Further research into this compound is warranted to fully elucidate its chemical and biological properties and to explore its potential applications in drug discovery and development.

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imjst.org [imjst.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

An In-depth Technical Guide to the Physical and Chemical Properties of Methylphthalides

A comprehensive resource for researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and literature for 6-methylphthalide are scarce. This guide focuses on its well-characterized isomer, 3-methylphthalide (CAS No: 3453-64-3) , to provide a thorough understanding of the core methylphthalide structure. The information presented herein, unless otherwise specified, pertains to 3-methylphthalide and serves as a valuable proxy for understanding the general characteristics of methylphthalides.

Introduction

Phthalides are a class of bicyclic compounds containing a lactone fused to a benzene ring. Methylphthalides, as their name suggests, are phthalide structures bearing a methyl group substituent. These compounds are of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active natural products and their potential as synthetic intermediates. This technical guide provides a detailed overview of the physical, chemical, and biological properties of 3-methylphthalide, offering insights for its application in research and development.

Physical and Chemical Properties

The physical and chemical properties of 3-methylphthalide are summarized below. These properties are crucial for its handling, characterization, and application in chemical synthesis and biological assays.

Tabulated Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₂ | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| CAS Number | 3453-64-3 | [1] |

| Appearance | Colorless to pale-yellow crystalline solid | [3] |

| Boiling Point | 145-160 °C at 11 Torr | [4] |

| Melting Point | 119-121 °C (for the related compound 3-methylphthalic anhydride) | [1] |

| Solubility | Data not readily available. Expected to be soluble in common organic solvents like DMSO and methanol. | [5] |

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of 3-methylphthalide. The expected spectral features are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the 3-position, and the methyl protons. The chemical shifts and coupling constants will be indicative of their chemical environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the lactone, the aromatic carbons, the methine carbon at the 3-position, and the methyl carbon. The chemical shift for the carbonyl group is typically in the range of 170-185 ppm.[6]

The IR spectrum of 3-methylphthalide will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone functional group, typically appearing in the region of 1750-1735 cm⁻¹.[7] Other significant peaks will include C-H stretching vibrations for the aromatic and alkyl groups, and C-O stretching vibrations.

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the phthalide structure, likely involving the loss of CO and other fragments from the lactone ring and the alkyl substituent. Phthalate metabolites often show characteristic fragment ions at m/z 121, 147, and 165.[8]

Experimental Protocols

This section provides a detailed methodology for the synthesis of 3-methylphthalide, a common route being the reduction of 2-acetylbenzoic acid.

Synthesis of 3-Methylphthalide from 2-Acetylbenzoic Acid

2-Acetylbenzoic acid exists in equilibrium with its cyclic hemiacetal tautomer, 3-hydroxy-3-methylisobenzofuran-1(3H)-one, which is a direct precursor to 3-methylphthalide.[9][10] The synthesis involves the reduction of this intermediate.

Caption: Synthetic workflow for 3-methylphthalide.

-

Reaction Setup: In a round-bottom flask, dissolve 2-acetylbenzoic acid (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath to 0 °C. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 equivalents), in portions while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by adding a dilute acid (e.g., 1M HCl) until the solution is acidic. Remove the organic solvent under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 3-methylphthalide.

Biological Activities and Signaling Pathways

While specific data for 3-methylphthalide is limited, its derivative, 3-n-butylphthalide (NBP), has been extensively studied for its significant neuroprotective effects.[11][12][13] These studies provide valuable insights into the potential biological activities of the methylphthalide scaffold.

Neuroprotective Effects

NBP has demonstrated therapeutic potential in models of neurodegenerative diseases and ischemic stroke. Its neuroprotective mechanisms are multi-faceted and include:

-

Anti-inflammatory Action: NBP has been shown to inhibit inflammatory pathways.[11][14]

-

Reduction of Oxidative Stress: It can mitigate mitochondrial oxidative stress.[11][12]

-

Regulation of Apoptosis and Autophagy: NBP plays a role in regulating programmed cell death and cellular recycling processes.[11][13]

-

Resistance to Endoplasmic Reticulum (ER) Stress: It helps in mitigating the cellular stress response originating from the ER.[11]

Modulation of Signaling Pathways

The biological effects of phthalides are often mediated through the modulation of key cellular signaling pathways. Based on studies of NBP, 3-methylphthalide may influence the following pathways:

-

NF-κB Signaling Pathway: NBP has been shown to inhibit the NF-κB pathway, a critical regulator of inflammation.[14]

-

Nrf2 Signaling Pathway: NBP can activate the Nrf2 pathway, which is involved in the cellular antioxidant response.[13]

The potential interplay of 3-methylphthalide with these pathways in a neuroinflammatory context is depicted in the diagram below.

Caption: Proposed mechanism of 3-methylphthalide's action.

Conclusion

3-Methylphthalide represents a core structure with significant potential for further investigation in drug discovery and development. This technical guide, by consolidating the available physical, chemical, and biological data, primarily through the lens of the well-studied isomer 3-methylphthalide and its derivatives, provides a foundational resource for researchers. The provided experimental protocols and insights into its potential biological mechanisms of action are intended to facilitate future research into this promising class of compounds. Further studies are warranted to fully elucidate the specific properties and therapeutic potential of 6-methylphthalide and other isomers.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. N-Methylphthalimide | 550-44-7 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 2-Acetylbenzoic acid: phthalide form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Isobenzofuranone Scaffold: A Landscape of Therapeutic Potential

A Technical Guide to the Mechanisms of Action of Isobenzofuran-1(3H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isobenzofuran-1(3H)-one, or phthalide, core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of synthetic and natural compounds with a wide array of biological activities. While the specific mechanism of action for 6-Methylisobenzofuran-1(3H)-one is not extensively detailed in publicly available research, the broader family of isobenzofuranone derivatives has been the subject of significant investigation. These studies have revealed diverse mechanisms of action, ranging from neuroprotective and antidepressant effects to antimicrobial and anticancer activities. This guide provides an in-depth overview of the known mechanisms of action for various isobenzofuran-1(3H)-one derivatives, offering insights into the therapeutic potential of this versatile chemical class. Experimental protocols for key assays are detailed, and signaling pathways are visually represented to facilitate a deeper understanding of their molecular interactions.

Introduction to Isobenzofuran-1(3H)-ones

Isobenzofuran-1(3H)-ones are characterized by a γ-lactone ring fused to a benzene ring.[1] This structural motif is a common feature in numerous natural products and synthetic molecules that exhibit significant pharmacological properties.[1][2] The versatility of the isobenzofuranone scaffold allows for substitutions at various positions, leading to a diverse range of biological targets and mechanisms of action. Documented activities for this class of compounds include antibacterial, antioxidant, anticonvulsant, and anti-HIV properties.[1][3] Furthermore, derivatives have been explored as inhibitors of enzymes like monoamine oxidases, which are key targets in the research of neurodegenerative diseases.[1]

Mechanisms of Action of Isobenzofuran-1(3H)-one Derivatives

The biological effects of isobenzofuranone derivatives are dictated by the nature and position of their substituents. Below are summaries of the characterized mechanisms of action for several distinct classes of these compounds.

Neuroprotection via TREK-1 Inhibition

Certain novel isobenzofuran-1(3H)-one derivatives have been identified as potent and selective inhibitors of the TWIK-related potassium channel-1 (TREK-1).[4] TREK-1 is implicated in regulating neuronal excitability and apoptosis, making it a promising target for neuroprotective therapies in conditions like ischemic stroke.[4]

-

Signaling Pathway: Inhibition of TREK-1 by these derivatives leads to a reduction in potassium efflux, which in turn decreases neuronal hyperpolarization and subsequent apoptosis. This mechanism has been shown to be neuroprotective in cellular and animal models of ischemic injury.[4]

Figure 1. Signaling pathway of neuroprotection by TREK-1 inhibition.

Antidepressant Effects via Serotonin Reuptake Inhibition

A series of novel isobenzofuran-1(3H)-one derivatives have demonstrated potential as antidepressant agents.[5] The primary mechanism for this activity is the inhibition of serotonin (5-HT) reuptake.[5] By blocking the serotonin transporter (SERT), these compounds increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

-

Signaling Pathway: The antidepressant effect of these derivatives is further linked to the recovery of hippocampal neuron damage and an increase in the expression of synaptic-associated proteins such as brain-derived neurotrophic factor (BDNF), Tropomyosin receptor kinase B (TrkB), Postsynaptic density protein 95 (PSD95), and Spinophilin.[5]

Figure 2. Serotonin reuptake inhibition pathway.

Antiproliferative Activity

C-3 functionalized isobenzofuran-1(3H)-ones have shown antiproliferative activity against various cancer cell lines, including lymphoma and myeloid leukemia.[2] While the precise molecular targets are not fully elucidated for all derivatives, the cytotoxic effects suggest interference with critical cellular processes in cancer cells.

Antimicrobial Activity

Derivatives of 3-Substituted Isobenzofuran-1(3-H)-one have demonstrated antimicrobial activity against both bacteria and fungi.[6] The mechanism is likely related to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data on Isobenzofuran-1(3H)-one Derivatives

The following tables summarize the available quantitative data for various isobenzofuran-1(3H)-one derivatives.

Table 1: Neuroprotective Activity of TREK-1 Inhibitors [4]

| Compound | TREK-1 IC50 (μM) | Selectivity over other K+, Na+, and TRP channels |

| Cpd8l | 0.81 | >30 fold |

Table 2: Antiproliferative Activity of C-3 Functionalized Derivatives [2]

| Compound | Cell Line | IC50 (μM) |

| 16 | K562 | 2.79 |

| 18 | K562 | 1.71 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of isobenzofuranone derivatives.

In Vitro Serotonin Reuptake Inhibition Assay[5]

-

Cell Culture: Appropriate cell lines expressing the human serotonin transporter (hSERT) are cultured under standard conditions.

-

Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Procedure:

-

Cells are seeded in microplates and incubated.

-

The cells are washed and then incubated with the test compounds or a reference inhibitor (e.g., fluoxetine).

-

A radiolabeled ([³H]) or fluorescent serotonin analog is added to the wells.

-

After an incubation period, the uptake of the labeled serotonin is stopped by washing with ice-cold buffer.

-

The cells are lysed, and the amount of incorporated radioactivity or fluorescence is measured using a scintillation counter or a fluorescence plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.

In Vitro Antiproliferative MTT Assay[2]

-

Cell Culture: Human cancer cell lines (e.g., U937, K562) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment:

-

Cells are seeded into 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

-

MTT Assay:

-

After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 values are calculated.

Figure 3. Experimental workflow for the MTT assay.

Conclusion and Future Directions

The isobenzofuran-1(3H)-one scaffold represents a highly promising starting point for the development of new therapeutic agents. The diverse mechanisms of action exhibited by its derivatives underscore the potential for this chemical class to address a wide range of diseases. While significant progress has been made in understanding the activities of various substituted isobenzofuranones, the specific mechanism of action of this compound remains an area for future investigation. Further research, including target identification and validation studies, is warranted to fully elucidate the therapeutic potential of this particular compound and to guide the rational design of next-generation isobenzofuranone-based drugs. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for these future endeavors.

References

- 1. This compound|CAS 72985-23-0 [benchchem.com]

- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. imjst.org [imjst.org]

Potential Therapeutic Targets of 6-Methylisobenzofuran-1(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylisobenzofuran-1(3H)-one, a member of the phthalide class of compounds, belongs to a chemical scaffold of significant interest in medicinal chemistry. While direct studies on this specific molecule are limited, the broader isobenzofuran-1(3H)-one core is associated with a diverse range of biological activities. Derivatives of this scaffold have demonstrated potential as antiproliferative, neuroprotective, and antidepressant agents. This technical guide consolidates the available preclinical data on isobenzofuran-1(3H)-one derivatives to infer the potential therapeutic targets and mechanisms of action for this compound. The information presented herein, including quantitative biological data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound class.

Antiproliferative Activity

The isobenzofuran-1(3H)-one scaffold has been identified as a promising framework for the development of novel anticancer agents. Various derivatives have exhibited cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although the precise molecular targets are still under investigation.

Quantitative Data: In Vitro Cytotoxicity of Isobenzofuran-1(3H)-one Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 16 | K562 (myeloid leukemia) | 2.79 | [1] |

| Derivative 17 | K562 (myeloid leukemia) | 1.71 | [1] |

| Derivative 18 | K562 (myeloid leukemia) | >50 | [1] |

| Derivative 16 | U937 (lymphoma) | 10.35 | [1] |

| Derivative 17 | U937 (lymphoma) | 8.99 | [1] |

| Derivative 18 | U937 (lymphoma) | >50 | [1] |

| Etoposide (Control) | K562 (myeloid leukemia) | 0.87 | [1] |

| Etoposide (Control) | U937 (lymphoma) | 0.35 | [1] |

Note: The specific structures of derivatives 16, 17, and 18 are detailed in the cited reference. This data is presented to illustrate the potential of the isobenzofuranone scaffold.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., K562, U937)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

This compound or its derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-